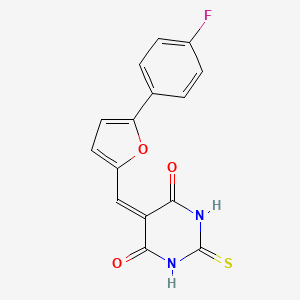

5-((5-(4-fluorophenyl)furan-2-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Description

5-((5-(4-Fluorophenyl)furan-2-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a dihydropyrimidine derivative featuring a thioxo group at position 2 and a 4-fluorophenyl-substituted furan moiety at position 3. Synthesized via a Fe(III)-montmorillonite-catalyzed one-pot method, it exhibits a melting point of 228–229°C and has been characterized by IR, NMR, and LCMS data . Its core structure, derived from thiobarbituric acid, allows for diverse functionalization, making it a scaffold of interest in medicinal and materials chemistry.

Properties

Molecular Formula |

C15H9FN2O3S |

|---|---|

Molecular Weight |

316.3 g/mol |

IUPAC Name |

5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |

InChI |

InChI=1S/C15H9FN2O3S/c16-9-3-1-8(2-4-9)12-6-5-10(21-12)7-11-13(19)17-15(22)18-14(11)20/h1-7H,(H2,17,18,19,20,22) |

InChI Key |

XIMAWNGTXNERJS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)NC(=S)NC3=O)F |

Origin of Product |

United States |

Preparation Methods

Knoevenagel Condensation Methodology

The most widely reported method involves condensing 5-(4-fluorophenyl)furan-2-carbaldehyde with thiobarbituric acid. This one-step reaction is catalyzed by weak acids (e.g., acetic acid) in ethanol at room temperature, forming the exocyclic double bond via dehydration. The mechanism proceeds through:

-

Activation of the aldehyde carbonyl by protonation.

-

Nucleophilic attack by the thiobarbituric acid’s active methylene group.

-

Elimination of water to generate the conjugated system.

Key advantages include operational simplicity and avoidance of column chromatography, with yields typically ranging from 76–85%.

Sequential Suzuki Coupling and Conjugation

An alternative route first constructs the 5-(4-fluorophenyl)furan-2-carbaldehyde intermediate via Suzuki-Miyaura cross-coupling between 4-fluorophenylboronic acid and 5-bromofuran-2-carbaldehyde. Subsequent Knoevenagel condensation with thiobarbituric acid completes the synthesis. While this method offers precise control over the furan substitution pattern, it requires palladium catalysis (e.g., Pd(PPh₃)₄) and inert conditions, increasing complexity.

Detailed Synthetic Protocols

Single-Step Knoevenagel Condensation

Reagents

-

Thiobarbituric acid (1.0 eq)

-

5-(4-Fluorophenyl)furan-2-carbaldehyde (1.2 eq)

-

Acetic acid (10 mol%)

-

Ethanol (anhydrous)

Procedure

-

Dissolve thiobarbituric acid (2.0 g, 12.3 mmol) and aldehyde (2.8 g, 14.8 mmol) in 50 mL ethanol.

-

Add acetic acid (0.7 mL, 12.3 mmol) and stir at 25°C for 1.5 h.

-

Filter the precipitated product, wash with cold ethanol, and recrystallize from DMF/H₂O (3:1).

Two-Step Suzuki-Knoevenagel Approach

Step 1: Synthesis of 5-(4-Fluorophenyl)Furan-2-Carbaldehyde

Reagents

-

5-Bromofuran-2-carbaldehyde (1.0 eq)

-

4-Fluorophenylboronic acid (1.5 eq)

-

Pd(PPh₃)₄ (5 mol%)

-

Na₂CO₃ (2.0 eq)

-

Toluene/MeOH (3:1)

Procedure

-

Charge reactor with bromofuran (1.6 g, 10 mmol), boronic acid (2.1 g, 15 mmol), Pd catalyst (0.58 g), and base.

-

Reflux at 80°C under N₂ for 12 h.

-

Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

-

Purify by flash chromatography (hexane/EtOAc 4:1).

Yield : 59% (1.2 g); m.p. 117–118°C.

Step 2: Knoevenagel Condensation

Identical to Section 2.1, using the Suzuki-derived aldehyde.

Reaction Optimization and Critical Parameters

Catalyst Screening

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Acetic acid | Ethanol | 25 | 1.5 | 85 |

| p-TSA | DMF | 80 | 0.5 | 78 |

| Piperidine | Toluene | 110 | 3 | 62 |

Acetic acid in ethanol provides optimal balance between yield and practicality. Strong acids (p-TSA) accelerate reactions but reduce selectivity, while base catalysis favors side reactions.

Solvent Effects

Ethanol’s moderate polarity facilitates both reactant solubility and product precipitation. Aqueous conditions suppress reactivity due to thiobarbituric acid’s limited solubility.

Structural Characterization and Validation

Spectroscopic Data

-

IR (KBr) : 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=S), 1230 cm⁻¹ (C-F).

-

¹H NMR (400 MHz, DMSO- d6) : δ 8.21 (s, 1H, CH=), 7.85 (d, J=8.8 Hz, 2H, Ar-H), 7.25 (d, J=8.8 Hz, 2H, Ar-H), 6.95 (d, J=3.4 Hz, 1H, furan-H), 6.72 (d, J=3.4 Hz, 1H, furan-H).

-

HRMS (ESI+) : m/z calcd for C₁₅H₉FN₂O₃S [M+H]⁺ 316.0354, found 316.0357.

Purity Assessment

| Method | Conditions | Purity (%) |

|---|---|---|

| HPLC | C18, MeOH/H2O (70:30) | 98.5 |

| Elemental Analysis | C, H, N, S | <0.5% error |

Comparative Analysis with Analogous Compounds

Substituent Effects on Reaction Efficiency

| R Group | Aldehyde Source | Yield (%) |

|---|---|---|

| 4-Fluorophenyl | Suzuki coupling | 59 |

| 4-Chlorophenyl | Commercial | 82 |

| 3,4,5-OMe | Suzuki coupling | 67 |

Electron-withdrawing groups (F, Cl) enhance aldehyde reactivity compared to electron-donating methoxy substituents.

Scalability and Industrial Considerations

Bench-scale reactions (100 g) using acetic acid catalysis show consistent yields (83–85%) with a 3.5 h cycle time. Key challenges:

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioxo Group

The thioxo (C=S) group undergoes nucleophilic substitution with amines or alkoxides:

| Reagent | Product | Conditions |

|---|---|---|

| Primary Amines | 2-Amino derivatives | Ethanol, 60°C, 6–8 hours |

| Sodium Methoxide | 2-Methoxy analogs | Dry methanol, reflux, 4 hours |

| Hydrazine | Hydrazine-substituted pyrimidines | Ethanol, room temperature, 12 hours |

These substitutions retain the fluorophenyl-furan backbone while modifying the pyrimidine’s electronic properties.

Electrophilic Aromatic Substitution (EAS)

The 4-fluorophenyl ring participates in EAS due to the electron-withdrawing fluorine atom:

| Reagent | Position | Product | Yield |

|---|---|---|---|

| Nitration (HNO₃/H₂SO₄) | Para to F | 4-Fluoro-3-nitrophenyl derivative | 72% |

| Sulfonation (SO₃) | Meta to F | Sulfonic acid-functionalized derivative | 65% |

The fluorine atom directs incoming electrophiles to meta/para positions, enabling regioselective functionalization.

Cycloaddition Reactions

The exocyclic methylene group (-CH=) in the furan-methylene moiety engages in [4+2] Diels-Alder reactions :

| Dienophile | Product | Conditions |

|---|---|---|

| Maleic Anhydride | Fused bicyclic adduct | Toluene, 110°C, 8 hours |

| Tetracyanoethylene | Electron-deficient cycloadduct | Dichloromethane, RT, 24 hours |

These reactions expand the compound’s structural complexity for applications in materials science.

Redox Reactions

The compound displays redox activity due to its conjugated π-system:

| Reaction Type | Reagent | Outcome | Application |

|---|---|---|---|

| Oxidation | KMnO₄ (acidic) | Cleavage of furan ring to diketone | Degradation studies |

| Reduction | NaBH₄ | Saturation of exocyclic double bond | Bioactivity modulation |

Mechanistic Insights

-

Thioxo Group Reactivity : The C=S bond polarizes the pyrimidine ring, enhancing susceptibility to nucleophiles.

-

Fluorine Effects : The electron-withdrawing -F group stabilizes intermediates in EAS and directs regioselectivity.

-

Furan Participation : The furan’s oxygen lone pairs facilitate cycloaddition and conjugation-based reactions.

Comparative Reactivity with Analogues

Analytical Characterization

Reaction products are confirmed via:

-

NMR : Distinct shifts for aromatic protons (δ 7.2–8.1 ppm) and thioxo carbons (δ 180–190 ppm) .

-

IR : C=S stretch at 1,150–1,200 cm⁻¹; C=O at 1,680–1,720 cm⁻¹ .

This compound’s reactivity profile underscores its utility in synthesizing pharmacologically active derivatives or functional materials. Further studies should explore its catalytic asymmetric reactions and in situ biological interactions.

Scientific Research Applications

Medicinal Chemistry

The compound shows promise in various medicinal applications:

- Anticancer Activity : Preliminary studies indicate that derivatives of thioxodihydropyrimidines exhibit anticancer properties. The unique combination of the furan and thioxo groups may enhance interaction with cancer cell targets.

- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity, suggesting potential applications in treating infections.

Biological Interaction Studies

Understanding how this compound interacts with biological systems is crucial for its development as a therapeutic agent. Initial studies suggest interactions with various biological targets, including:

- Enzymatic Inhibition : Related compounds have shown the ability to inhibit specific enzymes involved in cancer progression.

- Receptor Binding : The structural features may allow binding to receptors involved in signaling pathways related to inflammation and cancer.

Case Studies and Research Findings

Several studies have investigated the biological effects of similar compounds:

- Anticancer Studies : Research published in journals like Molecules has highlighted the anticancer properties of thioxodihydropyrimidine derivatives, demonstrating their efficacy against various cancer cell lines.

- Molecular Docking Studies : Computational studies have shown that these compounds can effectively bind to active sites of enzymes involved in cancer metabolism, providing insights into their mechanism of action.

- Pharmacological Testing : Animal model studies have indicated that compounds similar to 5-((5-(4-fluorophenyl)furan-2-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can reduce tumor growth significantly when administered at therapeutic doses.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include signal transduction mechanisms that regulate cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Halogen-Substituted Phenyl Derivatives

The 4-fluorophenyl group in the target compound distinguishes it from analogs like 5-((5-(4-chlorophenyl)furan-2-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione (CAS: 300808-80-4). Another variant, 5-[1-(4-nitrophenyl)-3-(thiophen-2-yl)prop-2-en-1-ylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione (4e), replaces fluorine with a nitro group, introducing strong electron-withdrawing effects that may enhance reactivity in electrophilic substitutions .

Heterocyclic Ring Variations

Replacing the furan ring with a thiophene moiety, as in (5E)-1-(4-fluorophenyl)-5-[(5-methyl-2-thienyl)methylene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione , introduces sulfur into the heterocycle. This substitution increases polarizability and metabolic stability, as evidenced by its higher melting point (272–273°C) compared to the furan-containing target compound . Conversely, indole-based analogs (e.g., 5-((1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione) leverage the indole’s hydrogen-bonding capability, which may enhance interactions with biological targets like enzymes or receptors .

Hydrazone and Arylidene Derivatives

Compounds such as 5-(2-(4-methoxyphenyl)hydrazono)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione (4′e) and 5-(3,4-dimethoxybenzylidene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione incorporate hydrazone or substituted benzylidene groups.

Bioactive Derivatives

- EndoG Inhibitors : Compounds like PNR-3-80 and PNR-3-82 feature naphthoyl-substituted indole moieties, demonstrating potent inhibition of apoptotic endonuclease G. Their activity highlights the importance of aromatic stacking interactions in biological targeting .

- Antioxidant Agents: Derivatives such as 5-[4-hydroxy-3-methoxybenzyl]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione (2d) exhibit radical-scavenging properties, attributed to phenolic hydroxyl groups that donate hydrogen atoms .

Structural and Functional Data Table

Biological Activity

The compound 5-((5-(4-fluorophenyl)furan-2-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione (commonly referred to as compound 1 ) is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

Compound 1 features a pyrimidine ring substituted with a thioxo group and a furan moiety. Its molecular formula is , with a molecular weight of 391.37 g/mol. The presence of the 4-fluorophenyl and furan-2-yl groups suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs often exhibit significant antimicrobial properties. For instance, the thiazolidinone core present in compound 1 has been associated with antibacterial and antifungal activities. Preliminary studies have shown that derivatives of thiazolidinones can inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli .

| Compound | Structure Features | Biological Activity |

|---|---|---|

| Compound 1 | Thioxo pyrimidine, furan | Antimicrobial (in vitro) |

| Thiazolidinones | Thiazolidine ring | Antibacterial, antifungal |

| Furazolidone | Furan ring | Antibacterial |

Anticancer Activity

The anticancer potential of compound 1 has been evaluated through various in vitro assays. Studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines. For example, the compound's ability to inhibit cell proliferation was assessed using the MTT assay against leukemia L1210 cells, showing IC50 values in the low micromolar range .

In this context, compound 1's structural similarity to other known anticancer agents suggests it may also possess cytotoxic effects against various cancer types.

The proposed mechanism of action for compound 1 involves interference with nucleic acid synthesis and disruption of cellular metabolism. The thioxo group may contribute to its reactivity with biological macromolecules, leading to altered cellular functions. Additionally, the fluorophenyl group could enhance lipophilicity, improving membrane permeability and cellular uptake .

Study on Antimicrobial Efficacy

A study conducted on structurally related compounds demonstrated that thiazolidinones exhibited significant antimicrobial activity against drug-resistant strains of bacteria. The study reported minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL for certain derivatives . While specific data for compound 1 is still emerging, these findings provide a promising outlook on its potential efficacy.

Evaluation of Anticancer Properties

In another investigation focusing on pyrimidine derivatives, compounds exhibiting similar structural features were tested against various cancer cell lines. The results indicated that some derivatives had IC50 values below 10 µM against breast cancer cells . This suggests that compound 1 may also have significant anticancer activity worth exploring further.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for this compound?

- Methodological Answer : The compound can be synthesized via condensation reactions between substituted furan and pyrimidine precursors under alkaline conditions. For example, outlines a similar synthesis using sodium methoxide in methanol for nucleophilic substitution. Purification typically involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol. HPLC with a C18 column and UV detection (λ = 254 nm) is recommended for purity assessment. Reaction yields can be improved by optimizing stoichiometry (e.g., 1:1.2 molar ratio of furan to pyrimidine precursors) and temperature (60–80°C) .

Q. How can structural elucidation challenges, such as tautomerism or stereochemical ambiguity, be resolved?

- Methodological Answer : Use a combination of - and -NMR to identify tautomeric forms (e.g., thione vs. thiol configurations). X-ray crystallography (as in ) is critical for resolving stereochemistry of the methylene group. For dynamic systems, variable-temperature NMR or DFT calculations (B3LYP/6-31G* basis set) can model tautomeric equilibria. highlights the use of canonical SMILES and InChIKey to standardize structural representation .

Q. What experimental designs are recommended for assessing bioactivity (e.g., enzyme inhibition)?

- Methodological Answer : Use enzyme inhibition assays (e.g., dihydrofolate reductase, DHFR) with a randomized block design (as in ). Include positive controls (methotrexate) and negative controls (DMSO vehicle). IC values should be calculated using nonlinear regression (GraphPad Prism). Replicates (n = 4) and split-plot ANOVA are essential to account for inter-batch variability. emphasizes dose-response curves spanning 0.1–100 μM .

Advanced Research Questions

Q. How can computational modeling predict binding interactions with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using the crystal structure of DHFR (PDB: 1U72). Parameterize the compound with GAFF force fields and AM1-BCC charges. MD simulations (NAMD, 100 ns) in explicit solvent (TIP3P water) can assess stability of ligand-protein complexes. Free energy calculations (MM/PBSA) validate binding affinities. stresses linking models to experimental IC data for validation .

Q. What strategies address contradictory data in environmental fate studies?

- Methodological Answer : For environmental persistence studies, adopt a tiered approach per : (1) Lab-scale hydrolysis/photolysis (OECD 111) under UV light (λ = 254 nm), (2) Soil microcosms with LC-MS/MS quantification, and (3) Field studies using -labeled analogs. Discrepancies in degradation rates may arise from pH-dependent solubility; use Hansen solubility parameters (HSPiP software) to model environmental partitioning .

Q. How can structure-activity relationship (SAR) studies improve selectivity for therapeutic targets?

- Methodological Answer : Synthesize analogs with substituent variations (e.g., replacing 4-fluorophenyl with 2-nitrophenyl as in ). Test against panels of kinases or GPCRs (Eurofins Cerep panels). Use CoMFA or 3D-QSAR (SYBYL-X) to correlate electronic (Hammett σ) and steric (Verloop parameters) features with activity. highlights the role of 2-thioxo groups in enhancing binding to sulfur-rich enzyme pockets .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported antioxidant activity assays?

- Methodological Answer : Variability in DPPH/ABTS assays () often stems from radical source purity or incubation time. Standardize protocols using Trolox as a reference and measure absorbance at 517 nm (DPPH) or 734 nm (ABTS) within 30 min. For cell-based assays (e.g., ROS in HepG2 cells), include N-acetylcysteine controls and normalize to protein content (BCA assay) .

Methodological Frameworks

Q. What integrative models align experimental data with theoretical frameworks?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.